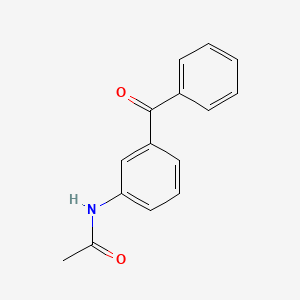![molecular formula C15H12N2O B13946941 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 53052-47-4](/img/structure/B13946941.png)
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrimidinone core with a methyl group at the 6-position and a phenyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130°C in dimethylformamide (DMF) has been reported . This method allows for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones with good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free chalcogenation reactions, such as sulfenylation and selenylation, has been explored to achieve high yields and broad functional group tolerance . These methods are operationally simple and can be executed on a gram scale, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions, such as sulfenylation and selenylation, can introduce different substituents at specific positions.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols are commonly used as sulfenylating agents.
Selenylation: Diselenides and selenylating agents are used under mild reaction conditions to introduce selenium atoms.
Major Products
The major products formed from these reactions include various derivatives with sulfenyl or selenyl groups at the 3-position of the pyrido[1,2-a]pyrimidinone core .
Aplicaciones Científicas De Investigación
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, sulfenylation and selenylation reactions suggest a radical mechanistic pathway .
Comparación Con Compuestos Similares
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound has a similar core structure but lacks the phenyl group at the 3-position.
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
53052-47-4 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
6-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-10-13(15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
IWZFFFOCUCZNBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC=C(C(=O)N12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)



![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)




![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)



